
3H-Pyrrol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Pyrrol-5-ol: is a heterocyclic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom The “3H” designation indicates the position of the hydrogen atom in the ring structure, while “5-ol” denotes the presence of a hydroxyl group at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Pyrrol-5-ol can be achieved through various methods. One common approach involves the reaction of ketone oximes with acetylene in the presence of a base. This method allows for the formation of 3H-pyrroles with alkyl and aryl substituents at positions 2 and 3 . Another method involves the use of isonitriles as starting materials, where the reaction of methyl isocyanoacetate with allenes in the presence of phosphorus-containing catalysts leads to the formation of 3H-pyrroles with high enantioselectivity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, solvent-free synthesis methods have been developed to reduce environmental impact and improve sustainability .
Analyse Des Réactions Chimiques
Types of Reactions: 3H-Pyrrol-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of 2,5-diphenylpyrrole with potassium dichromate results in the formation of dimeric and trimeric products .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium dichromate and reducing agents such as sodium borohydride. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and reactions are typically carried out at room temperature or under reflux conditions .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Oxidation reactions can yield dimeric and trimeric pyrrole derivatives, while substitution reactions can introduce various functional groups into the pyrrole ring .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3H-Pyrrol-5-ol is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in the preparation of biologically active molecules .
Biology: In biological research, this compound derivatives have shown potential as antimicrobial and antitumor agents. These compounds can inhibit the growth of various bacterial and fungal strains, as well as exhibit cytotoxic effects against cancer cells .
Medicine: In medicine, this compound derivatives are being explored for their potential therapeutic applications. They have been investigated as potential treatments for diseases such as cancer, bacterial infections, and inflammatory disorders .
Industry: In industry, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for use in various industrial applications .
Mécanisme D'action
The mechanism of action of 3H-Pyrrol-5-ol and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives can inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Other derivatives may interact with cellular DNA or proteins, inducing cytotoxic effects in cancer cells . The exact molecular targets and pathways can vary depending on the specific structure of the derivative and its intended application.
Comparaison Avec Des Composés Similaires
Similar Compounds: Compounds similar to 3H-Pyrrol-5-ol include other pyrrole derivatives such as 1H-pyrrole, 2H-pyrrole, and 3H-pyrrole-2-carboxylic acid . These compounds share the basic pyrrole ring structure but differ in the position and type of substituents attached to the ring.
Uniqueness: The uniqueness of this compound lies in the presence of the hydroxyl group at the fifth position, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
89686-33-9 |
|---|---|
Formule moléculaire |
C4H5NO |
Poids moléculaire |
83.09 g/mol |
Nom IUPAC |
3H-pyrrol-5-ol |
InChI |
InChI=1S/C4H5NO/c6-4-2-1-3-5-4/h2-3,6H,1H2 |
Clé InChI |
LIKPBSPAXIDXJO-UHFFFAOYSA-N |
SMILES canonique |
C1C=C(N=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


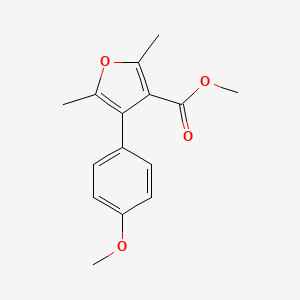
![5-Acetamido-2-{2-[(2-sulfophenyl)methylidene]hydrazinyl}benzoic acid](/img/structure/B14385795.png)
![2-Propen-1-one, 3-(4-methoxyphenyl)-1-[4-(phenylamino)phenyl]-](/img/structure/B14385802.png)



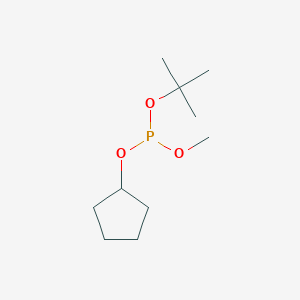
![N,N-Diethyloctahydropyrazino[1,2-a]azepine-2(1H)-carboxamide](/img/structure/B14385834.png)
![Ethyl 5-[(2-ethoxy-2-oxoethyl)amino]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B14385843.png)

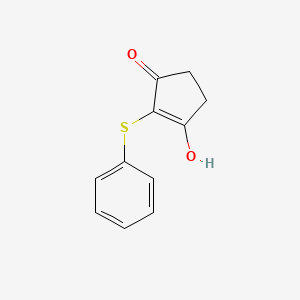
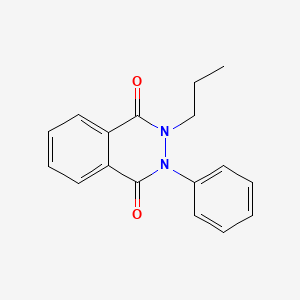
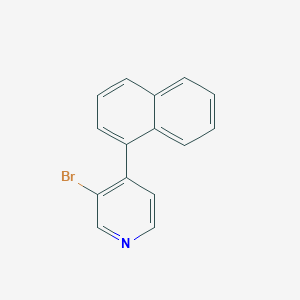
![Diethyl [4-(4-fluorophenyl)butyl]propanedioate](/img/structure/B14385875.png)
